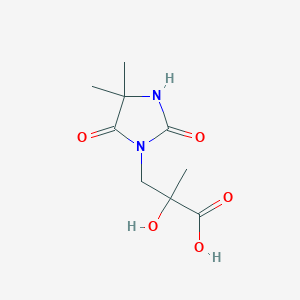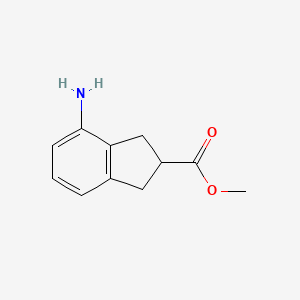
Diethyl (4-(tetradecylamino)phenyl)phosphonate
Übersicht
Beschreibung
Diethyl (4-(tetradecylamino)phenyl)phosphonate is a chemical compound with the molecular formula C24H44NO3P . It is a phosphonate ester, which is a class of organophosphorus compounds .
Synthesis Analysis
The synthesis of phosphonate esters like Diethyl (4-(tetradecylamino)phenyl)phosphonate often involves reactions such as heterolytic breaking of the P–H bond, which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc . The reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination provides a large variety of aryl phosphonates .Chemical Reactions Analysis
Phosphonate esters, such as Diethyl (4-(tetradecylamino)phenyl)phosphonate, can undergo various reactions involving the P–H bond, P–O bond cleavage (as in hydrolysis, alcoholysis or transesterification, aminolysis, sulfhydrolysis, etc.), or O–C bond scission, e.g., dealkylation .Physical And Chemical Properties Analysis
Diethyl (4-(tetradecylamino)phenyl)phosphonate is a phosphonate ester with a molecular weight of 425.59 . The compound should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Diethyl benzylphosphonates: , which share a similar phosphonate group with the compound , have been evaluated for their potential as antimicrobial agents. These compounds have shown high selectivity and activity against certain strains of Escherichia coli . The presence of the phosphonate group in these molecules is crucial for their activity, suggesting that “Diethyl (4-(tetradecylamino)phenyl)phosphonate” could also be explored for its antimicrobial properties .
Organic Synthesis
The phosphonate group is a key functional group in organic chemistry, often used in the synthesis of complex molecules. “Diethyl (4-(tetradecylamino)phenyl)phosphonate” could serve as an intermediate in the synthesis of biologically active molecules or as a reagent in the development of new synthetic pathways .
Corrosion Inhibition
Phosphonates and phosphonic acids have been researched for their effectiveness as corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is crucial. The compound could be synthesized and tested for its ability to prevent corrosion in various environments .
Antiviral Therapeutics
Phosphonate derivatives have been identified as potent antiviral agents. They play a significant role in the treatment of DNA virus and retrovirus infections. Given the structural similarity, “Diethyl (4-(tetradecylamino)phenyl)phosphonate” could be investigated for its efficacy against viruses such as Hepatitis C and Influenza A .
CNS Therapeutics
Some phosphonate derivatives are known to act as central nervous system (CNS) therapeutics. They function as agonists for neurotransmitter receptors, which can be targeted for treating disorders like schizophrenia and Parkinson’s disease. The compound’s potential in this field could be a promising area of research .
Bone Density Treatments
Phosphonates are also known for their role in increasing bone mineral density, making them valuable in the treatment of diseases like osteoporosis. “Diethyl (4-(tetradecylamino)phenyl)phosphonate” could be modified and tested for its ability to improve bone health .
Eigenschaften
IUPAC Name |
4-diethoxyphosphoryl-N-tetradecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44NO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-25-23-18-20-24(21-19-23)29(26,27-5-2)28-6-3/h18-21,25H,4-17,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVBVGHNDNUNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC1=CC=C(C=C1)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743490 | |
| Record name | Diethyl [4-(tetradecylamino)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-(tetradecylamino)phenyl)phosphonate | |
CAS RN |
1103672-42-9 | |
| Record name | Diethyl [4-(tetradecylamino)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)







![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)
